![molecular formula C19H16ClN3O2 B2552925 4-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-1-(4-甲苯基)吡咯烷-2-酮 CAS No. 946307-10-4](/img/structure/B2552925.png)

4-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-1-(4-甲苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

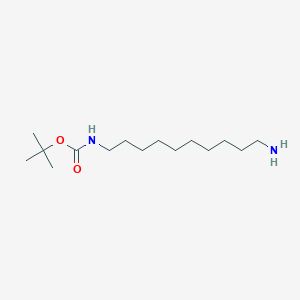

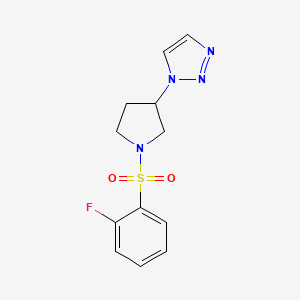

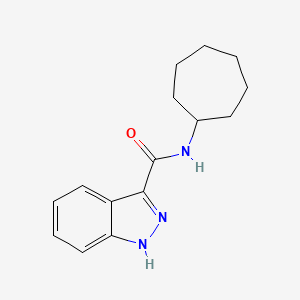

The compound "4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one" is a polycyclic system that includes a 1,2,4-oxadiazole ring and a pyrrolidin-2-one structure. The presence of a chlorophenyl group suggests potential for biological activity, as chlorophenyl groups are often seen in bioactive molecules. The compound's structure implies it could be synthesized through a one-pot condensation process involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, as similar methods have been used for related compounds .

Synthesis Analysis

The synthesis of related compounds involves a one-pot condensation process, which is a method that could potentially be applied to the synthesis of the compound . This process has been used to create novel bicyclic systems containing the 1,2,4-oxadiazole ring, confirmed by various spectroscopic methods . The synthesis of similar compounds, such as 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridines, has been achieved and their structures elucidated by IR, 1H-NMR, Mass spectral data, and thin layer chromatography .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using IR and 1H NMR methods, as well as liquid chromato-mass spectrometry . For compounds with similar structural features, single-crystal X-ray analysis has provided unambiguous structure determination, highlighting the importance of this technique in confirming the molecular structure .

Chemical Reactions Analysis

The compound likely participates in reactions typical of its functional groups. For instance, the oxadiazole ring is known to react with various nucleophiles, and the pyrrolidin-2-one structure could undergo reactions at the carbonyl group. The chlorophenyl group may also participate in nucleophilic substitution reactions. Similar compounds have been synthesized through reactions involving chloromethyl-oxadiazoles and different amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the acid dissociation constants of a similar compound with a pyrrolidine structure were determined using potentiometric titration, suggesting that the compound may also exhibit multiple dissociable protons . The presence of chlorophenyl and methylphenyl groups could affect the compound's lipophilicity and its potential interactions with biological targets.

科学研究应用

抗癌潜力

1,2,4-恶二唑的结构基序与4-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-1-(4-甲苯基)吡咯烷-2-酮类似,已被探索作为凋亡诱导剂的潜力,凋亡诱导剂是抗癌治疗中的关键机制。一项研究重点介绍了发现该类别中一种化合物,该化合物对乳腺癌和结直肠癌细胞系表现出显着的活性,提供了对抗癌疗效至关重要的构效关系的见解。这种凋亡诱导的分子靶标被确定为TIP47,一种IGF II受体结合蛋白,强调了在癌症治疗中的潜在治疗应用 (Zhang et al., 2005).

抗微生物和抗癌剂

具有1,2,4-恶二唑环的化合物,类似于4-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-1-(4-甲苯基)吡咯烷-2-酮,已被合成并评估其抗菌和抗癌特性。恶唑和吡唑啉整合到这些结构中已显示出对各种致病菌株有希望的体外活性,表明在解决微生物对药物的耐药性方面具有潜在应用。此外,分子对接研究支持了它们在对抗微生物耐药性方面的效用,强调了它们在抗菌和抗癌领域的潜力 (Katariya et al., 2021).

抗炎和抗菌特性

对新型吡唑啉衍生物的研究(与4-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-1-(4-甲苯基)吡咯烷-2-酮具有相似的杂环框架)已证明具有显着的抗炎和抗菌活性。通过传统和微波辅助方法合成的这些化合物在体内和体外研究中显示出有希望的结果,突出了它们作为开发新型抗炎药的模板的潜力 (Ravula et al., 2016).

难溶性化合物的溶液配方

对难溶性化合物(类似于增溶4-[3-(4-氯苯基)-1,2,4-恶二唑-5-基]-1-(4-甲苯基)吡咯烷-2-酮的挑战)的早期毒理学和临床研究的合适制剂进行的研究,已导致可溶解、抗沉淀的制剂的开发。这些制剂已显示出显着提高各种物种的血浆浓度,为提高难溶性化合物的生物利用度提供了一种战略方法,这是药物开发中常见的挑战 (Burton et al., 2012).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-12-2-8-16(9-3-12)23-11-14(10-17(23)24)19-21-18(22-25-19)13-4-6-15(20)7-5-13/h2-9,14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVHWPKLBTYMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)

![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2552865.png)